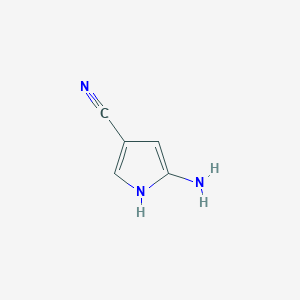
(R)-Morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Morpholine-3-carbonitrile is a chiral compound with a morpholine ring substituted at the third position by a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Morpholine-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with commercially available morpholine.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods: Industrial production of ®-Morpholine-3-carbonitrile may involve continuous flow processes to enhance yield and purity. The use of automated systems and optimized reaction conditions ensures scalability and cost-effectiveness.
Types of Reactions:
Oxidation: ®-Morpholine-3-carbonitrile can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ®-Morpholine-3-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular diseases.
Industry: In the industrial sector, ®-Morpholine-3-carbonitrile is used in the production of specialty chemicals and as a precursor for advanced materials.
Mecanismo De Acción
The mechanism of action of ®-Morpholine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(S)-Morpholine-3-carbonitrile: The enantiomer of ®-Morpholine-3-carbonitrile, with similar chemical properties but different biological activities.
Morpholine-4-carbonitrile: A structural isomer with the nitrile group at the fourth position.
Morpholine-2-carbonitrile: Another isomer with the nitrile group at the second position.
Uniqueness: ®-Morpholine-3-carbonitrile is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This property makes it valuable in the development of chiral drugs and catalysts.
Propiedades
Fórmula molecular |
C5H8N2O |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(3R)-morpholine-3-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2/t5-/m1/s1 |
Clave InChI |
OTGILAPKWVHCSM-RXMQYKEDSA-N |
SMILES isomérico |
C1COC[C@H](N1)C#N |
SMILES canónico |
C1COCC(N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


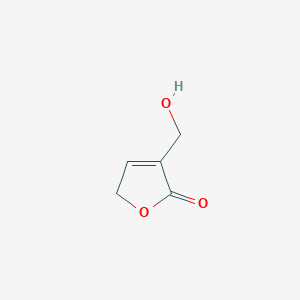
![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)

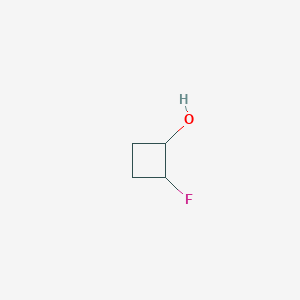
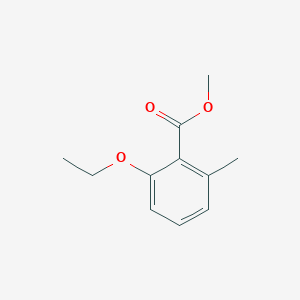

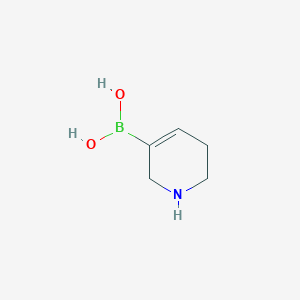
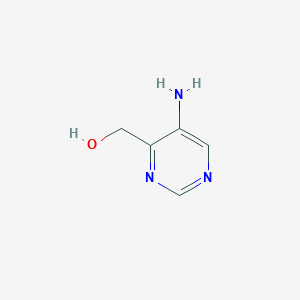
![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)


